tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate
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Overview
Description
tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate: is a heterocyclic compound that contains both pyrrole and imidazole rings
Preparation Methods
The synthesis of tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of this compound with suitable reagents can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
- tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and potential for diverse applications .
Biological Activity
Tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrrolo[1,2-a]imidazole family, which is known for diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. Understanding the biological activity of this compound can contribute to drug development and therapeutic applications.
- Molecular Formula : C₈H₉BrN₂O₂
- Molecular Weight : 227.07 g/mol
- CAS Number : 1263285-53-5
- Structural Characteristics : The compound features a bromo-substituted pyrrolo[1,2-a]imidazole core with a tert-butyl ester functional group at the carboxylate position.
Anticancer Activity
Research indicates that compounds within the pyrrolo[1,2-a]imidazole class exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Induces apoptosis via caspase activation |
Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate | MCF-7 (Breast Cancer) | 17.02 | Inhibits cell cycle progression |
The compound has been noted for its selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
Anti-inflammatory Properties
Similar structures have demonstrated anti-inflammatory effects in preclinical models. For example, derivatives of pyrrolo[1,2-a]imidazoles have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
Study | Compound | Effect | Concentration |
---|---|---|---|
In vitro analysis | Tert-butyl 3-bromo derivative | Inhibition of IL-6 secretion | IC50 ~40 μM |
Animal model | Pyrrolo[1,2-a]imidazole analogs | Reduction in edema formation | Dose-dependent |
These findings suggest that this compound may be effective in managing inflammatory conditions .
Antimicrobial Activity
Compounds similar to tert-butyl 3-bromo derivatives have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Pathogen | MIC (µg/mL) | Comparison Control |
---|---|---|
Staphylococcus aureus | 3.125 | Isoniazid (0.25) |
Escherichia coli | 12.5 | Ciprofloxacin (2) |
This antimicrobial activity highlights the potential of these compounds as lead candidates for developing new antibiotics .
Case Studies and Research Findings
A significant body of research has focused on the synthesis and evaluation of pyrrolo[1,2-a]imidazoles for their biological properties. For example:
- Synthesis Methods : Various synthetic routes have been developed for obtaining tert-butyl 3-bromo derivatives with high yields and purity.
- In Vivo Studies : Animal models treated with pyrrolo[1,2-a]imidazole derivatives showed reduced tumor growth and metastasis in breast cancer models compared to untreated controls.
- Mechanistic Insights : Research has elucidated that these compounds may engage specific molecular targets involved in cancer cell survival and proliferation pathways.
Properties
IUPAC Name |
tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)8-9(12)14-6-4-5-7(14)13-8/h4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTANJNPFRIWFIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N2CCCC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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